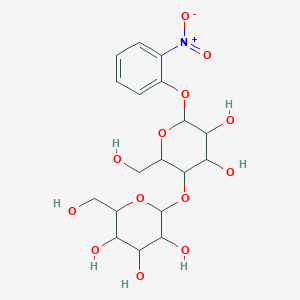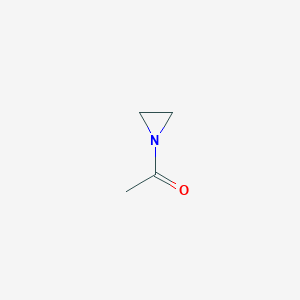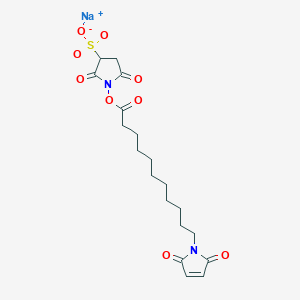
11-Maleimidoundecanoic Acid Sulfo-N-Succinimidyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Maleimidoundecanoic Acid Sulfo-N-Succinimidyl Ester (MUS) is a chemical compound that is widely used in scientific research for its unique properties. It is a water-soluble, non-ionic compound that is highly reactive with proteins and other molecules. MUS is often used to modify proteins and nucleic acids, as well as to label and immobilize them. It is also used to create antibodies and other bioconjugates.
Scientific Research Applications
Fluorescent Labeling
- Texas Red-X succinimidyl ester and Rhodamine Red-X succinimidyl ester, analogs of sulfonyl chloride derivatives, are useful for preparing red fluorescent conjugates. These succinimidyl esters facilitate conjugation, decrease protein precipitation during storage, and generally increase the fluorescence yield of the conjugate (Lefevre et al., 1996).
Protein Cross-Linking
- Maleimides, such as those found in succinimidyl esters, show higher cross-linking efficiency compared to other groups. The reaction between maleimides and sulfhydryl groups is more favorable than that between N-hydroxysuccinimide esters and amine groups (Chen, Nielsen, & Zenobi, 2013).
Chemical Reactivity Studies
- The reactivity of N-oxyimides towards different types of amines, including those with maleimide rings, is influenced by the basicity of the amine used in the reaction (Kijewska et al., 2021).
Biomedical Imaging
- In positron emission tomography, proteins derivatized with sulfo-SMCC (a maleimide compound) can be labeled with [18F]SiFA-SH through thiol-maleimide coupling chemistry, showcasing an application in imaging and diagnostics (Wängler et al., 2012).
Molecular Conjugation
- Maleimido acids and maleoyl derivatives of peptides have been prepared from N-Alkoxycarbonylmaleimides, showcasing the utility of maleimide groups in biochemical conjugation and synthesis (Keller & Rudinger, 1975).
Nucleic Acid-Protein Conjugation
- Maleimide-thiol coupling chemistry has been used efficiently for synthesizing oligonucleotide-enzyme conjugates, which are valuable in the field of molecular biology and diagnostics (Ghosh et al., 1990).
Cell Biology
- Sulfo-N-succinimidyl esters of long-chain fatty acids have been used to study cellular fatty acid uptake mechanisms, specifically inhibiting FAT/CD36-mediated uptake (Coort et al., 2002).
Safety and Hazards
properties
| { "Design of the Synthesis Pathway": "The synthesis of 11-Maleimidoundecanoic Acid Sulfo-N-Succinimidyl Ester can be achieved through a two-step reaction process. The first step involves the synthesis of 11-Maleimidoundecanoic Acid, followed by the reaction of the acid with Sulfo-N-Succinimidyl Ester in the presence of a coupling agent.", "Starting Materials": [ "Undecanoic Acid", "Maleic Anhydride", "N-Hydroxysuccinimide", "N,N'-Dicyclohexylcarbodiimide", "Dimethylformamide", "Sodium hydroxide", "Sulfuric acid", "Diethyl ether" ], "Reaction": [ "Step 1: Synthesis of 11-Maleimidoundecanoic Acid", "1. Undecanoic Acid is reacted with Maleic Anhydride in the presence of a catalytic amount of sulfuric acid to form Maleic Acid Monoester.", "2. Maleic Acid Monoester is then converted to Maleic Acid Diester by reacting it with excess N-Hydroxysuccinimide (NHS) and N,N'-Dicyclohexylcarbodiimide (DCC) in dimethylformamide (DMF) solvent.", "3. The Maleic Acid Diester is then reacted with Sodium hydroxide in DMF to form the corresponding Maleic Acid Monoamide.", "4. Finally, the Maleic Acid Monoamide is reacted with Sodium hydroxide and 1,1'-Carbonyldiimidazole (CDI) in DMF to form 11-Maleimidoundecanoic Acid.", "Step 2: Coupling of 11-Maleimidoundecanoic Acid with Sulfo-N-Succinimidyl Ester", "1. 11-Maleimidoundecanoic Acid is reacted with Sulfo-N-Succinimidyl Ester in the presence of a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) in DMF solvent.", "2. The reaction mixture is stirred at room temperature for several hours to allow for complete coupling of the two compounds.", "3. The product is then purified by precipitation with diethyl ether and dried under vacuum." ] } | |
CAS RN |
211236-68-9 |
Molecular Formula |
C19H26N2O9S |
Molecular Weight |
458.5 g/mol |
IUPAC Name |
1-[11-(2,5-dioxopyrrol-1-yl)undecanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid |
InChI |
InChI=1S/C19H26N2O9S/c22-15-10-11-16(23)20(15)12-8-6-4-2-1-3-5-7-9-18(25)30-21-17(24)13-14(19(21)26)31(27,28)29/h10-11,14H,1-9,12-13H2,(H,27,28,29) |
InChI Key |
VIVFZHFDSHRYIW-UHFFFAOYSA-N |
Isomeric SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCCCCCCCCCN2C(=O)C=CC2=O)S(=O)(=O)[O-].[Na+] |
SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCCCCCCCCCN2C(=O)C=CC2=O)S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCCCCCCCCCN2C(=O)C=CC2=O)S(=O)(=O)O |
Pictograms |
Irritant |
synonyms |
2,5-Dihydro-2,5-dioxo-1H-pyrrole-1-undecanoic Acid 2,5-Dioxo-3-sulfo-1-pyrrolidinyl Ester Sodium Salt; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



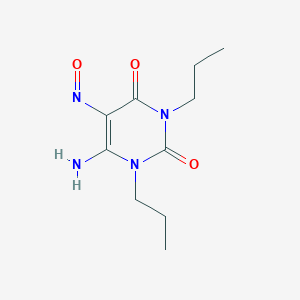
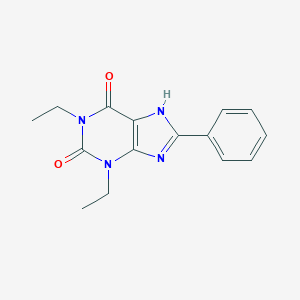

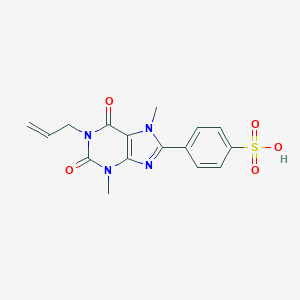
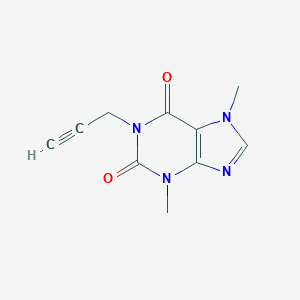


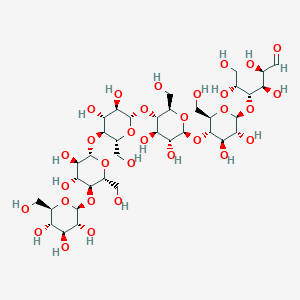

![Dibenz[a,h]acridine](/img/structure/B14076.png)
![Dibenz[a,j]acridine](/img/structure/B14077.png)
